5-Nitro-3-propoxybenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran compound can then undergo further reactions to introduce the propoxy group and carboxyl group.
Industrial Production Methods
Industrial production of 5-Nitro-3-propoxybenzofuran-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The scalability of the nitration and subsequent functionalization steps is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-3-propoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted benzofurans: Formed by substitution reactions at the nitro group position.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Nitro-3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and anti-tumor effects . The benzofuran ring structure also contributes to its biological activity by facilitating interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrobenzofuran-2-carboxylic acid: Lacks the propoxy group, which may affect its biological activity.
3-Propoxybenzofuran-2-carboxylic acid: Lacks the nitro group, which is crucial for its antibacterial properties.
5-Nitro-2-furoic acid: A furan derivative with similar nitro and carboxyl groups but different ring structure.
Uniqueness
5-Nitro-3-propoxybenzofuran-2-carboxylic acid is unique due to the presence of both the nitro and propoxy groups on the benzofuran ring. This combination of functional groups enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H11NO6 |
---|---|
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
5-nitro-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
ILWZLTJMNKQPNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.